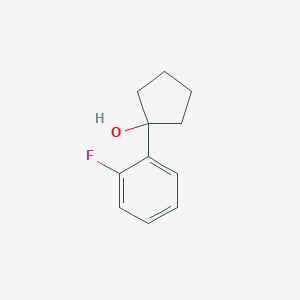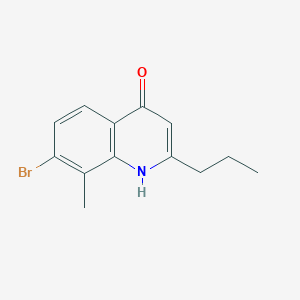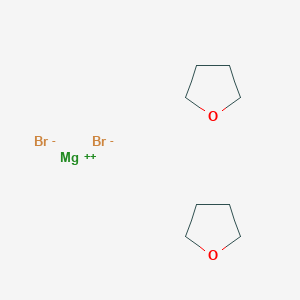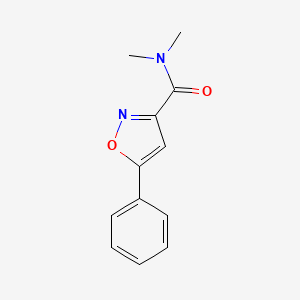
4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine is an organic compound with the molecular formula C12H17NO. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities. This compound features a propyl group attached to the fourth position of the dihydrobenzopyran ring and an amine group at the same position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a benzopyran derivative.
Alkylation: The benzopyran derivative is alkylated with a propyl group using a suitable alkylating agent under basic conditions.
Amination: The alkylated product is then subjected to amination to introduce the amine group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The benzopyran ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dihydro-2H-1-benzopyran-4-amine: Lacks the propyl group, resulting in different biological activities.
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine: Contains a methyl group instead of a propyl group, leading to variations in its chemical properties.
Uniqueness
4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to the presence of the propyl group, which can influence its lipophilicity and interaction with biological targets, potentially enhancing its biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
4-propyl-2,3-dihydrochromen-4-amine |
InChI |
InChI=1S/C12H17NO/c1-2-7-12(13)8-9-14-11-6-4-3-5-10(11)12/h3-6H,2,7-9,13H2,1H3 |
Clé InChI |
XGZQDLDWMZNEHM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCOC2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B15093049.png)

![9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B15093053.png)
![5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B15093060.png)


![2,5,6,10,10,14,21-Heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione](/img/structure/B15093084.png)

![Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-](/img/structure/B15093097.png)
![2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B15093115.png)

![[2-(9h-Fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid methyl ester hydrochloride](/img/structure/B15093127.png)


